molecular formula C15H14O B184786 Flavan CAS No. 494-12-2

Flavan

Cat. No.: B184786
CAS No.: 494-12-2
M. Wt: 210.27 g/mol
InChI Key: QOLIPNRNLBQTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flavan is a type of flavonoid, a class of polyphenolic compounds found in various plants. Flavonoids are known for their diverse biological activities and health benefits. This compound, specifically, is characterized by its 2-phenylchroman structure, which consists of two benzene rings (A and B) connected by a three-carbon bridge that forms a closed pyran ring ©. This structure is the basis for the compound’s chemical properties and biological activities.

Mechanism of Action

Target of Action

Flavan, also known as 2-Phenylchroman, is a type of flavonoid, a class of plant polyphenols. Flavonoids target multiple genes and pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors . They are also involved in endocrine system pathways, such as progesterone-mediated oocyte maturation, GnRH signaling, oxytocin signaling, and thyroid hormone signaling pathways .

Mode of Action

This compound interacts with its targets to exert various biological effects. One of the key mechanisms of action of dietary flavonoids, including this compound, is their ability to inhibit oxidative stress and related downstream responses, including inflammatory diseases . They exhibit anti-inflammatory and anticancer activities and enhance the immune system .

Biochemical Pathways

This compound is synthesized from phenylalanine and malonyl-CoA via the phenylpropanoid pathway, the shikimate pathway, and the flavonoid pathway . Flavonoids, including this compound, significantly regulate multiple human disease-related pathways, including those related to cancers, neuro-disease, diabetes, and infectious diseases .

Pharmacokinetics

The bioavailability of flavanols, a class of flavonoids that includes this compound, can be influenced by multiple factors, including food processing, cooking, digestion, and biotransformation . Most procyanidins, a type of flavanol, are degraded into monomer or dimer units prior to absorption .

Result of Action

The consumption of flavonoid-rich foods and nutriceuticals, including those containing this compound, is associated with a wide range of health benefits. These include increased lifespan, decreased cardiovascular problems, and low rates of metabolic diseases . Flavanols like this compound have been found to have potent antioxidant activities, scavenging free radicals both in vitro and in vivo .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, flavanols in foods can readily undergo chemical transformations such as epimerization, oxidation, polymerization, and cleavage during food processing . Despite these transformations, flavanols still retain their beneficial health effects.

Biochemical Analysis

Biochemical Properties

Flavan interacts with various enzymes, proteins, and other biomolecules. It is involved in reactions against biotic aggressions, such as microbial pathogens, insects, and larger herbivores . The entry point enzymes for its biosynthesis are the polyketide synthase chalcone synthase (CHS) and isoflavone synthase (IFS), a cytochrome P450 that catalyzes the aryl migration reaction that converts a 2-phenylchroman to a 3-phenylchroman .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to exhibit anti-inflammatory and anticancer activities, and it enhances the immune system . Its effectiveness in both chemoprevention and chemotherapy is associated with its targeting of multiple genes/pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The entry point enzymes for its biosynthesis are the polyketide synthase chalcone synthase (CHS) and isoflavone synthase (IFS), a cytochrome P450 that catalyzes the aryl migration reaction that converts a 2-phenylchroman to a 3-phenylchroman .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the bioavailability of this compound-3-ols, a group that includes this compound, can be substantially reduced by the co-ingestion of high polyphenol oxidase (PPO)-containing products . This suggests that the stability, degradation, and long-term effects of this compound on cellular function may be influenced by the presence of other compounds.

Metabolic Pathways

This compound is involved in the flavonoid biosynthesis pathway. The basic pathways to the core flavonoid skeletons, including that of this compound, have been established both enzymatically and genetically . The structural diversity of flavonoids, including this compound, is derived by substitution of these basic carbon skeletons through further hydroxylation, glycosylation, methylation, acylation, and prenylation .

Subcellular Localization

One study on flavonoid biosynthesis enzymes in grapevine found that these enzymes, which would include those involved in this compound biosynthesis, were primarily observed in the cytoplasm, cell wall, and nucleus . This suggests that this compound might also be localized in these subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Flavan can be synthesized through several methods, including:

    Cyclization of Chalcones: One common method involves the cyclization of chalcones in the presence of acidic or basic catalysts. This reaction typically requires heating and can be carried out in solvents such as ethanol or methanol.

    Reduction of Flavones: Another method involves the reduction of flavones using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually performed in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as fruits, vegetables, and other plant materials. The extraction process typically includes:

    Solvent Extraction: Using solvents like ethanol or methanol to extract this compound from plant materials.

    Purification: The crude extract is then purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Flavan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form flavones or flavonols. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of dihydroflavans. Reducing agents like sodium borohydride are commonly used.

    Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents like hydroxyl or methoxy groups are introduced into the benzene rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Flavones, flavonols.

    Reduction: Dihydroflavans.

    Substitution: Hydroxyflavans, methoxyflavans.

Scientific Research Applications

Flavan has a wide range of applications in scientific research, including:

    Chemistry: this compound is used as a building block in the synthesis of more complex flavonoids and other polyphenolic compounds.

    Biology: this compound and its derivatives are studied for their antioxidant properties and their role in plant defense mechanisms.

    Medicine: this compound has been investigated for its potential health benefits, including anti-inflammatory, anticancer, and cardiovascular protective effects.

    Industry: this compound is used in the food and cosmetic industries for its antioxidant properties and its ability to enhance the stability and shelf life of products.

Comparison with Similar Compounds

    Flavones: Characterized by a 2-phenylchromen-4-one structure. Flavones are more oxidized than flavans and have different biological activities.

    Flavonols: Similar to flavones but with an additional hydroxyl group at the 3-position. Flavonols have stronger antioxidant properties compared to flavans.

    Flavanones: Differ from flavans by having a saturated three-carbon bridge. Flavanones are more stable and have different pharmacokinetic properties.

Uniqueness of Flavan:

    Structural Simplicity: this compound has a simpler structure compared to other flavonoids, making it easier to study and modify.

    Versatility in Reactions: this compound can undergo a wide range of chemical reactions, making it a versatile compound for synthetic chemistry.

    Distinct Biological Activities: this compound has unique biological activities, particularly its antioxidant and enzyme inhibitory properties, which make it valuable in various research fields.

Properties

IUPAC Name

2-phenyl-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLIPNRNLBQTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870558
Record name 2-Phenyl-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494-12-2
Record name Flavan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2-phenyl-2H-1-benzopyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2-phenyl-2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Hydroxychalcone (28.5 g) was stirred with ethanol (500 ml) whilst sodium borohydride (9.45 g) was added in small portions. The solution, which turned from red to pale yellow was allowed to stand overnight at room temperature, then the solvent was evaporated off and the residue extracted with dichloromethane, washing with water. Evaporation of the solvent yielded 3-(o-hydroxyphenyl)-1-phenylpropan-1-ol (24.4 g). 1.0 g of this carbinol was dissolved in concentrated sulphuric acid, and the solution was allowed to stand at room temperature for 2 hr. The solution was poured into iced water, and the sticky orange product filtered off, washed with water, dried, and chromatographed on alumina, eluting with toluene. Evaporation of the eluate gave flavan (0.20 g), which was recrystallised from petroleum ether, b.p. 40°-60°, to give flavan m.p. 42°-43°.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The flav-3-ene was catalytically hydrogenated in acetic acid (60 ml) using 10% palladium carbon catalyst (150 mg) at room temperature and a atmospheric pressure. 750 ml hydrogen was absorbed over 3 hr. The reaction mixture was filtered, diluted with water, extracted with toluene, and the evaporated extract chromatographed on neutral alumina, eluting with toluene. The product was recrystallised from ethanol yielding flavan (2.75 g) m.pt. 43°-44° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
150 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavan
Reactant of Route 2
Flavan
Reactant of Route 3
Flavan
Reactant of Route 4
Reactant of Route 4
Flavan
Reactant of Route 5
Reactant of Route 5
Flavan
Reactant of Route 6
Reactant of Route 6
Flavan
Customer
Q & A

Q1: What is the molecular formula and weight of flavan?

A1: The molecular formula of this compound is C15H14O, and its molecular weight is 210.27 g/mol.

Q2: Is there any spectroscopic data available for this compound and its derivatives?

A2: Yes, numerous studies have utilized spectroscopic techniques to characterize this compound and its derivatives. For instance, mass spectrometry has been extensively employed to analyze the fragmentation patterns of this compound-3-ols, this compound-3,4-diols, and 3-hydroxyflavanones. [] Nuclear magnetic resonance (NMR) spectroscopy has proven invaluable in determining the stereochemistry and conformations of various this compound derivatives, such as cis- and trans-3-methoxyflavanones. [] Additionally, UV-visible (UV-VIS) spectroscopy, in conjunction with titration experiments, has provided insights into the interactions between flavonols (a class of flavans) and biomolecules like DNA and histone proteins. []

Q3: How do structural modifications of this compound affect its biological activity?

A3: Research suggests that the presence and position of substituents on the this compound skeleton significantly influence its biological activity. For example, the presence of methoxy groups, particularly at positions 5 and 7, can significantly enhance the reactivity of this compound-4-ols in epimerization reactions. [] Additionally, the degree of polymerization in this compound-3-ols plays a crucial role in their antiproliferative effects on oesophageal adenocarcinoma cells, with oligomers and polymers exhibiting greater activity than monomers or dimers. [] These findings highlight the importance of considering specific structural features when investigating the biological activities of this compound derivatives.

Q4: What are the in vitro effects of this compound-3-ols on platelet and leukocyte function?

A4: In vitro studies have demonstrated that this compound-3-ols, such as (-)-epicatechin and (+)-catechin, can inhibit platelet aggregation, platelet-monocyte conjugate formation, and platelet-neutrophil conjugate formation. [] These compounds also exhibit inhibitory effects on platelet and leukocyte activation markers like CD62P and CD11b. Notably, the inhibitory effects of cocoa flavanols on platelet and leukocyte function are comparable to those observed with aspirin. []

Q5: What evidence suggests that this compound-3-ols may have anti-hypertensive effects?

A5: Studies conducted on spontaneously hypertensive rats (SHR) have shown that this compound-3-ols, including (-)-epicatechin, (+)-catechin, and (-)-catechin, can reduce systolic blood pressure. [] While the anti-hypertensive effects of these compounds were less pronounced than those observed with Captopril, a known anti-hypertensive drug, these findings suggest that this compound-3-ols could contribute to the blood pressure-lowering effects associated with the consumption of cocoa products. []

Q6: How does this compound-3-ol intake affect oesophageal adenocarcinoma cells?

A6: Research has shown that apple-derived this compound-3-ol oligomers and polymers, but not monomers or dimers, can induce a time-dependent reduction in the viability of oesophageal adenocarcinoma cells. [] This reduction is attributed to the induction of caspase-mediated apoptosis and cell cycle arrest in the G0/G1 phase. Furthermore, the magnitude of these effects appears to correlate with the degree of polymerization of the this compound-3-ols, suggesting that larger oligomers and polymers may possess greater anti-cancer potential. []

Q7: How are this compound-3-ols metabolized in the human body?

A7: Following ingestion, this compound-3-ols undergo significant metabolism and conjugation, primarily in the small intestine and colon. [, ] In the small intestine, they are primarily converted into glucuronide conjugates, which are more polar and readily excreted in urine. [] Additionally, O-methylation can occur, leading to the formation of metabolites with reduced antioxidant potential. [] In the colon, the resident microbiota further degrades this compound-3-ols into smaller phenolic acids, some of which are absorbed into the bloodstream and eventually excreted in urine. [] These metabolic transformations significantly influence the bioavailability and bioactivity of this compound-3-ols in vivo.

Q8: What is the role of paraoxonase (PON) in this compound-3-ol metabolism?

A8: Research suggests that human paraoxonase (PON) enzymes play a role in the metabolic pathway of this compound-3-ols. [] Specifically, PON1 and PON3 isoforms can catalyze the conversion of 5-(3',4'-dihydroxyphenyl)-γ-valerolactone (γVL) into 5-(3',4'-dihydroxyphenyl)-γ-valeric acid (γVA), both of which are metabolites of this compound-3-ols. [] This finding challenges the previous assumption that the levels of γVL and γVA metabolites in humans are solely determined by the gut microbiome.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.